Oglemilast

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

a PDE4 inhibitor and NSAID; no further info available 1/2006

See also: this compound Sodium (active moiety of).

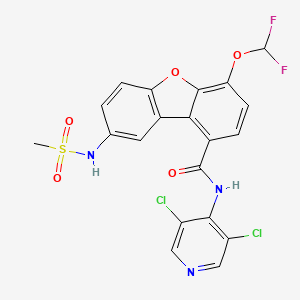

Structure

3D Structure

Properties

IUPAC Name |

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-8-(methanesulfonamido)dibenzofuran-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F2N3O5S/c1-33(29,30)27-9-2-4-14-11(6-9)16-10(3-5-15(18(16)31-14)32-20(23)24)19(28)26-17-12(21)7-25-8-13(17)22/h2-8,20,27H,1H3,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKFDRAHPFKMAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3=C(C=CC(=C23)C(=O)NC4=C(C=NC=C4Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70999058 | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778576-62-8 | |

| Record name | Oglemilast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778576628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oglemilast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12375 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(3,5-Dichloropyridin-4(1H)-ylidene)-4-(difluoromethoxy)-8-[(methanesulfonyl)amino]dibenzo[b,d]furan-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70999058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OGLEMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67GXQ6WCC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oglemilast: A Technical Overview of its Phosphodiesterase-4 (PDE4) Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oglemilast (also known as GRC 3886) is a potent, orally active inhibitor of phosphodiesterase-4 (PDE4), an enzyme crucial in the inflammatory cascade. Developed by Glenmark Pharmaceuticals, it was investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). While its clinical development was discontinued, an understanding of its interaction with PDE4 subtypes remains a subject of interest for researchers in the field of inflammatory diseases. This technical guide provides a summary of the publicly available data on this compound's PDE4 subtype selectivity, outlines a general experimental protocol for determining such selectivity, and visualizes the relevant biological pathways and workflows.

Quantitative Data: PDE4 Subtype Selectivity Profile

| PDE4 Subtype | IC50 (nM) |

| PDE4A | Data not available |

| PDE4B | Data not available |

| PDE4C | Data not available |

| PDE4D3 | 0.5[1] |

Table 1: Inhibitory Potency of this compound against the PDE4D3 Subtype.

Experimental Protocols

Detailed experimental protocols specific to the determination of this compound's IC50 values have not been published. However, a general methodology for assessing PDE4 subtype inhibition in vitro is described below. This protocol is representative of standard industry practice for characterizing the potency and selectivity of PDE4 inhibitors.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

Cyclic adenosine monophosphate (cAMP)

-

[³H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase

-

Scintillation proximity assay (SPA) beads

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound)

-

Microplates (e.g., 96-well or 384-well)

-

Scintillation counter

Procedure:

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to generate a range of concentrations to be tested.

-

Enzyme and Substrate Preparation: The recombinant PDE4 enzymes and the substrate mix (containing a fixed concentration of cAMP and a tracer amount of [³H]-cAMP) are prepared in the assay buffer.

-

Assay Reaction: The assay is typically performed in a microplate format. The following components are added to each well in a defined order:

-

Assay buffer

-

Test compound at various concentrations (or vehicle control)

-

Recombinant PDE4 enzyme

-

Substrate mix (cAMP and [³H]-cAMP) to initiate the reaction

-

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period, allowing the PDE4 enzyme to hydrolyze cAMP to AMP.

-

Termination and Detection: The enzymatic reaction is terminated. In a common SPA-based method, SPA beads coated with a scintillant that binds to [³H]-AMP are added. The [³H]-AMP produced from the hydrolysis of [³H]-cAMP binds to the beads, bringing the radiolabel in close proximity to the scintillant and generating a light signal. Unreacted [³H]-cAMP does not bind and produces no signal.

-

Signal Measurement: The light signal is measured using a scintillation counter. The intensity of the signal is proportional to the amount of [³H]-AMP produced and thus reflects the PDE4 activity.

-

Data Analysis: The raw data (e.g., counts per minute) are converted to percent inhibition relative to the vehicle control. The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizations

PDE4 Signaling Pathway and Inhibition

The following diagram illustrates the central role of PDE4 in the inflammatory signaling cascade and the mechanism of action of PDE4 inhibitors like this compound.

References

In Vitro Anti-inflammatory Effects of Oglemilast: A Technical Guide

Disclaimer: Publicly available in vitro data for Oglemilast (GRC 3886) is limited. This technical guide summarizes the expected in vitro anti-inflammatory effects of this compound based on its classification as a selective phosphodiesterase 4 (PDE4) inhibitor. The quantitative data, experimental protocols, and signaling pathways described are representative of this class of compounds, drawing from studies on well-characterized PDE4 inhibitors such as Roflumilast and Apremilast.

Introduction

This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) in inflammatory cells. By inhibiting PDE4, this compound increases cAMP levels, which in turn suppresses the activity of a wide range of inflammatory cells and the production of pro-inflammatory mediators. This guide details the in vitro methodologies used to characterize the anti-inflammatory profile of selective PDE4 inhibitors, presenting representative data and outlining the key signaling pathways involved.

Quantitative Data: Inhibitory Effects on Inflammatory Responses

The anti-inflammatory activity of selective PDE4 inhibitors is typically quantified by their ability to inhibit various cellular responses in vitro. The following tables summarize representative half-maximal inhibitory concentrations (IC50) for PDE4 enzyme inhibition and the suppression of inflammatory mediator release from key immune cells.

Table 1: Representative PDE4 Enzyme Inhibitory Activity

| PDE Isoform | Representative IC50 (nM) |

| PDE4 | 0.8 - 10 |

| PDE1 | > 10,000 |

| PDE2 | > 10,000 |

| PDE3 | > 10,000 |

| PDE5 | > 8,000 |

Data are representative of highly selective PDE4 inhibitors like Roflumilast and are intended to illustrate the expected selectivity profile of this compound.[1][2]

Table 2: Representative IC50 Values for Inhibition of Inflammatory Mediator Release

| Cell Type | Stimulant | Mediator Inhibited | Representative IC50 (nM) |

| Human Neutrophils | fMLP | LTB4 Production | 2 - 20 |

| Human Neutrophils | fMLP | ROS Production | 5 - 50 |

| Human Eosinophils | fMLP / C5a | ROS Production | 3 - 40 |

| Human Monocytes | LPS | TNF-α Synthesis | 2 - 30 |

| Human CD4+ T Cells | anti-CD3/CD28 | Proliferation | 10 - 100 |

| Human CD4+ T Cells | anti-CD3/CD28 | IL-2, IL-4, IL-5, IFN-γ | 10 - 100 |

fMLP: N-formyl-methionyl-leucyl-phenylalanine; LTB4: Leukotriene B4; ROS: Reactive Oxygen Species; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha; IL: Interleukin; IFN-γ: Interferon-gamma. Data are compiled from studies on selective PDE4 inhibitors such as Roflumilast.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro assessment of anti-inflammatory compounds. The following sections describe standard protocols for key experiments.

This assay quantifies the direct inhibitory effect of a compound on PDE4 enzyme activity.

-

Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or the amount of AMP produced is quantified.

-

Materials:

-

Recombinant human PDE4 enzyme

-

[³H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, [³H]-cAMP, and the test compound.

-

Initiate the reaction by adding the PDE4 enzyme.

-

Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., boiling water bath or specific inhibitors).

-

The product, [³H]-AMP, is separated from the substrate, [³H]-cAMP, using anion-exchange chromatography.

-

The amount of [³H]-AMP is quantified by liquid scintillation counting.

-

Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

-

This assay measures the effect of a compound on the production of pro-inflammatory cytokines by immune cells.

-

Principle: PBMCs are stimulated in vitro to produce cytokines. The concentration of cytokines in the cell culture supernatant is measured in the presence and absence of the test compound.

-

Materials:

-

Human PBMCs isolated from whole blood by density gradient centrifugation (e.g., Ficoll-Paque)

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum

-

Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α release from monocytes)

-

Test compound (e.g., this compound)

-

ELISA (Enzyme-Linked Immunosorbent Assay) kit for the specific cytokine of interest (e.g., TNF-α)

-

-

Procedure:

-

Plate PBMCs at a specific density in a 96-well plate.

-

Pre-incubate the cells with various concentrations of the test compound for 1 hour.

-

Add the stimulant (e.g., LPS) to induce cytokine production.

-

Incubate for an appropriate time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of cytokine release and determine the IC50 value.

-

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound are mediated through the modulation of intracellular signaling pathways.

Inhibition of PDE4 by this compound leads to an accumulation of intracellular cAMP. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This cascade ultimately leads to the suppression of pro-inflammatory gene expression.

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA to suppress inflammation.

The anti-inflammatory effects of PDE4 inhibitors are also linked to the downregulation of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Increased cAMP levels can interfere with these pathways at multiple points, leading to reduced transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules.

Caption: this compound inhibits MAPK and NF-κB pathways, reducing pro-inflammatory gene transcription.

A logical workflow is essential for the comprehensive in vitro characterization of a novel anti-inflammatory compound.

Caption: Workflow for in vitro profiling of this compound's anti-inflammatory effects.

Conclusion

As a selective PDE4 inhibitor, this compound is expected to exhibit potent anti-inflammatory effects across a variety of in vitro systems. The primary mechanism of action involves the elevation of intracellular cAMP, leading to the suppression of inflammatory cell activation and the inhibition of pro-inflammatory mediator production. The experimental protocols and signaling pathways described in this guide provide a comprehensive framework for the in vitro characterization of this compound and other compounds in this therapeutic class. Further publicly available research is required to delineate the specific in vitro profile of this compound.

References

The Role of Oglemilast in Cyclic AMP Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oglemilast (GRC 3886) is a potent, orally active inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of intracellular cyclic adenosine monophosphate (cAMP). By selectively targeting and inhibiting PDE4, this compound leads to an accumulation of cAMP, a ubiquitous second messenger that governs a multitude of cellular processes. This guide provides a detailed technical overview of this compound's mechanism of action, its impact on cAMP signaling pathways, and the experimental methodologies used to characterize its effects. Quantitative data on its inhibitory activity are presented, along with diagrams of the relevant signaling cascades and experimental workflows.

Introduction: The Central Role of cAMP and PDE4

Cyclic AMP is a pivotal second messenger that translates a wide array of extracellular signals into intracellular responses. The intracellular concentration of cAMP is meticulously controlled by a balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs). The PDE4 enzyme family is specific for the hydrolysis of cAMP and is predominantly expressed in inflammatory and immune cells. This expression profile makes PDE4 an attractive therapeutic target for inflammatory diseases.

This compound was developed as a selective inhibitor of PDE4 with the therapeutic goal of treating inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Its mechanism of action is centered on elevating intracellular cAMP levels, thereby modulating downstream signaling pathways to exert anti-inflammatory effects.

Mechanism of Action: Inhibition of PDE4

This compound exerts its pharmacological effect by competitively inhibiting the catalytic activity of PDE4. PDE4 enzymes hydrolyze the 3',5'-phosphodiester bond in cAMP, converting it to the inactive 5'-AMP. By blocking this enzymatic degradation, this compound leads to a sustained increase in intracellular cAMP levels.

The PDE4 family consists of four isoforms: PDE4A, PDE4B, PDE4C, and PDE4D. This compound has demonstrated potent inhibitory activity, particularly against the PDE4B and PDE4D isoforms, which are highly expressed in inflammatory cells.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory potency of this compound against PDE4 isoforms.

| Target Isoform | Parameter | Value (nM) | Cell Line/System |

| PDE4D3 | IC50 | 0.5 | Enzyme Assay |

| PDE4B1 | EC50 | 11.4 | Reporter Cell Line |

| PDE4D3 | EC50 | 4.4 | Reporter Cell Line |

| PDE4A | IC50 | Data not available in the public domain | - |

| PDE4C | IC50 | Data not available in the public domain | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Downstream Signaling Pathways of Elevated cAMP

The this compound-induced increase in intracellular cAMP activates two primary downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly activated by cAMP (Epac) pathway.

The PKA Pathway

PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), which in turn modulates the expression of genes involved in inflammation.

The Epac Pathway

Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins. Activated Rap proteins are involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation, which can also influence inflammatory responses.

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits PDE4, increasing cAMP and activating PKA and Epac pathways.

Experimental Workflows

Caption: Workflow for assessing this compound's in vitro efficacy.

Experimental Protocols

PDE4 Inhibition Assay (Adapted from Generic Protocols)

This protocol describes a method to determine the IC50 of this compound on PDE4 activity.

Materials:

-

Recombinant human PDE4 isoforms (A, B, C, D)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and BSA)

-

[3H]-cAMP (radiolabeled substrate)

-

5'-Nucleotidase (from Crotalus atrox snake venom)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the diluted this compound or vehicle (DMSO), and the recombinant PDE4 enzyme.

-

Initiate the reaction by adding [3H]-cAMP.

-

Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by boiling the plate or adding a stop solution.

-

Add 5'-nucleotidase to convert the resulting [3H]-5'-AMP to [3H]-adenosine.

-

Incubate to allow for the conversion.

-

Add an anion-exchange resin slurry to the wells. The resin binds the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant containing the [3H]-adenosine to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Intracellular cAMP Measurement (Adapted from Generic Protocols)

This protocol outlines a method to measure the accumulation of intracellular cAMP in response to this compound treatment using a competitive immunoassay.

Materials:

-

Inflammatory cells (e.g., peripheral blood mononuclear cells, neutrophils, or a relevant cell line)

-

This compound stock solution (in DMSO)

-

Cell culture medium

-

Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)

-

Lysis buffer

-

cAMP ELISA kit (containing cAMP conjugate, antibody, substrate, and stop solution)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate and culture until they reach the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

(Optional) Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) to induce a robust cAMP signal.

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate, a fixed amount of a cAMP conjugate (e.g., HRP-labeled), and a limited amount of a specific anti-cAMP antibody to the wells of an antibody-coated plate.

-

Incubate to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add the substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Add a stop solution to terminate the reaction.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cAMP concentration in each sample based on a standard curve generated with known amounts of cAMP.

Conclusion

This compound is a potent PDE4 inhibitor that effectively increases intracellular cAMP levels, primarily through the inhibition of PDE4B and PDE4D isoforms. This elevation in cAMP activates the PKA and Epac signaling pathways, which are known to mediate anti-inflammatory responses. The provided data and protocols offer a framework for the continued investigation and understanding of this compound and other PDE4 inhibitors in the context of cAMP signaling and their potential therapeutic applications in inflammatory diseases. Further research to determine the inhibitory profile of this compound across all PDE4 isoforms would provide a more complete understanding of its selectivity and potential for therapeutic development.

References

Preclinical Profile of Oglemilast for Chronic Obstructive Pulmonary Disease: An In-depth Technical Guide

Disclaimer: The development of Oglemilast (GRC 3886) for Chronic Obstructive Pulmonary Disease (COPD) was discontinued after Phase II clinical trials due to insufficient efficacy.[1] Consequently, a comprehensive public record of its specific preclinical data is limited. This guide synthesizes the available information on this compound and supplements it with data from other phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, to provide a representative preclinical profile. The experimental protocols and quantitative data presented herein are based on established methodologies for evaluating PDE4 inhibitors in the context of COPD.

Introduction to this compound and PDE4 Inhibition in COPD

This compound (GRC 3886) is an orally administered, selective inhibitor of phosphodiesterase-4 (PDE4).[2] The rationale for its development for COPD stems from the central role of inflammation in the pathogenesis of the disease.[3] PDE4 is the predominant enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in key inflammatory cells implicated in COPD, including neutrophils, macrophages, and T lymphocytes.[3][4] By inhibiting PDE4, this compound was designed to increase intracellular cAMP levels, leading to a downstream suppression of inflammatory responses.[5] This includes the reduced release of pro-inflammatory mediators and a decrease in the trafficking and activation of inflammatory cells in the lungs.[4][6]

Core Mechanism of Action: Signaling Pathway

The primary mechanism of action for this compound and other PDE4 inhibitors is the modulation of intracellular signaling cascades through the elevation of cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to anti-inflammatory effects.

Caption: PDE4 Inhibition Signaling Pathway in Inflammatory Cells.

Preclinical Efficacy Data

While specific quantitative preclinical data for this compound is not publicly available, the following tables represent typical findings for a potent PDE4 inhibitor in COPD-relevant models. The data is extrapolated from studies on similar compounds, such as Roflumilast.

Table 1: In Vitro Potency and Cellular Activity

| Parameter | Cell Type/Enzyme | Assay | Representative Result (IC50) |

| PDE4 Inhibition | Recombinant Human PDE4 | Enzyme Activity Assay | 0.5 - 5 nM |

| TNF-α Release | Lipopolysaccharide (LPS)-stimulated Human Whole Blood | ELISA | 10 - 100 nM |

| Neutrophil Degranulation | fMLP-stimulated Human Neutrophils | Myeloperoxidase (MPO) Assay | 5 - 50 nM |

| Chemokine Release (CXCL8) | LPS-stimulated Human Monocytes | ELISA | 15 - 150 nM |

Table 2: In Vivo Anti-inflammatory Effects in Rodent Models

| Animal Model | Treatment | Key Parameter | Representative Result (% Inhibition vs. Vehicle) |

| LPS-induced Pulmonary Neutrophilia (Rat) | Oral, 1-10 mg/kg | Neutrophil count in Bronchoalveolar Lavage Fluid (BALF) | 40 - 75% |

| Cigarette Smoke-induced Inflammation (Mouse) | Oral, 1-5 mg/kg | Macrophage and Neutrophil influx in BALF | 35 - 60% |

| LPS-induced TNF-α Release (Rat) | Oral, 1-10 mg/kg | TNF-α levels in BALF | 50 - 80% |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below. These represent standard industry practices for the evaluation of PDE4 inhibitors for COPD.

Lipopolysaccharide (LPS)-Induced Pulmonary Neutrophilia in Rats

This model assesses the ability of a compound to inhibit acute airway inflammation.

References

- 1. business-standard.com [business-standard.com]

- 2. business-standard.com [business-standard.com]

- 3. Treating COPD with PDE 4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. PDE4 Inhibitors and their Potential Combinations for the Treatment of Chronic Obstructive Pulmonary Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The preclinical pharmacology of roflumilast--a selective, oral phosphodiesterase 4 inhibitor in development for chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Oglemilast's Impact on Eosinophil and Neutrophil Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oglemilast is a selective phosphodiesterase 4 (PDE4) inhibitor that has been investigated for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). As a member of the PDE4 inhibitor class, its mechanism of action is predicated on increasing intracellular cyclic adenosine monophosphate (cAMP) levels within inflammatory cells. This elevation in cAMP leads to the attenuation of pro-inflammatory responses. This technical guide provides an in-depth overview of the effects of PDE4 inhibitors, with a focus on this compound where information is available, on the function of two key innate immune cells: eosinophils and neutrophils. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide synthesizes the known effects of the PDE4 inhibitor class to infer the expected impact of this compound.

Core Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cAMP, a key second messenger in virtually all cells. In inflammatory cells like eosinophils and neutrophils, lower levels of cAMP are associated with a pro-inflammatory state characterized by chemotaxis, degranulation, and the release of inflammatory mediators. By inhibiting PDE4, this compound is expected to increase intracellular cAMP concentrations, thereby suppressing these inflammatory functions.

Signaling Pathway of PDE4 Inhibition

Effects on Eosinophil Function

Eosinophils are key effector cells in type 2 inflammatory responses, particularly in allergic asthma. Their activation and recruitment to the airways contribute significantly to airway inflammation and hyperresponsiveness.

Inhibition of Chemotaxis

PDE4 inhibitors are known to suppress the directed migration of eosinophils towards chemoattractants. While specific data for this compound is limited, other PDE4 inhibitors have demonstrated potent inhibition of eosinophil chemotaxis induced by various stimuli.

Table 1: Expected Effect of this compound on Eosinophil Chemotaxis (based on class effects)

| Chemoattractant | Expected Effect of this compound |

| eotaxin-1 (CCL11) | Inhibition |

| Platelet-Activating Factor (PAF) | Inhibition |

| Leukotriene B4 (LTB4) | Inhibition |

Attenuation of Degranulation and Mediator Release

Activated eosinophils release a variety of pro-inflammatory mediators, including cytotoxic granule proteins (e.g., eosinophil cationic protein, major basic protein) and lipid mediators. PDE4 inhibition is expected to reduce the release of these substances.

Table 2: Expected Effect of this compound on Eosinophil Degranulation and Mediator Release (based on class effects)

| Function | Mediator | Expected Effect of this compound |

| Degranulation | Eosinophil Cationic Protein (ECP) | Reduction |

| Major Basic Protein (MBP) | Reduction | |

| Superoxide Production | Reactive Oxygen Species (ROS) | Reduction |

Effects on Neutrophil Function

Neutrophils are critical first responders of the innate immune system and play a significant role in the inflammation seen in COPD. Their recruitment and activation can lead to tissue damage through the release of proteolytic enzymes and reactive oxygen species.

Inhibition of Chemotaxis and Adhesion

Similar to its effects on eosinophils, this compound is anticipated to inhibit neutrophil chemotaxis and their adhesion to endothelial cells, a critical step in their migration from the bloodstream into tissues. Studies with the PDE4 inhibitor Roflumilast have shown a concentration-dependent suppression of neutrophil adhesion to TNFα-activated human umbilical vein endothelial cells (HUVEC).[1]

Table 3: Expected Effect of this compound on Neutrophil Chemotaxis and Adhesion (based on class effects)

| Function | Stimulus/Mediator | Expected Effect of this compound |

| Chemotaxis | fMLP, LTB4 | Inhibition |

| Adhesion to Endothelium | TNFα-induced | Reduction |

Reduction of Degranulation and Inflammatory Mediator Release

PDE4 inhibitors have been shown to reduce the release of neutrophil elastase and other pro-inflammatory mediators from activated neutrophils. For instance, Roflumilast has been shown to significantly reduce levels of soluble interleukin-8 and neutrophil elastase in the sputum of COPD patients.[2]

Table 4: Expected Effect of this compound on Neutrophil Degranulation and Mediator Release (based on class effects)

| Function | Mediator | Expected Effect of this compound |

| Degranulation | Neutrophil Elastase | Reduction |

| Cytokine Release | Interleukin-8 (IL-8) | Reduction |

Experimental Protocols

While specific protocols for this compound are not publicly available, the following are detailed methodologies for key experiments used to assess the function of eosinophils and neutrophils, which would be applicable for evaluating the effects of this compound.

Eosinophil/Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the in vitro migration of cells towards a chemoattractant.

Methodology:

-

Cell Isolation: Isolate eosinophils or neutrophils from human peripheral blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) for high purity.

-

Pre-incubation: Resuspend cells in a suitable buffer and pre-incubate with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores). Add the chemoattractant (e.g., fMLP, LTB4, or eotaxin) to the lower wells.

-

Cell Migration: Add the pre-incubated cell suspension to the upper wells.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

-

Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope. Alternatively, collect the migrated cells from the lower chamber and quantify using a cell counter or flow cytometry.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) or calculate the IC50 value for this compound.

Neutrophil Degranulation (Elastase Release) Assay

This assay quantifies the release of elastase, a key enzyme stored in the azurophilic granules of neutrophils.

Methodology:

-

Cell Isolation and Preparation: Isolate human neutrophils as described above.

-

Pre-incubation: Pre-incubate the neutrophils with this compound or vehicle control.

-

Stimulation: Stimulate the cells with a secretagogue such as N-Formylmethionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B (which enhances degranulation).

-

Sample Collection: After a defined incubation period, centrifuge the samples to pellet the cells and collect the supernatant.

-

Elastase Activity Measurement: Measure the elastase activity in the supernatant using a specific chromogenic or fluorogenic substrate.

-

Data Analysis: Calculate the percentage inhibition of elastase release by this compound compared to the vehicle control.

Neutrophil Adhesion Assay

This assay measures the adhesion of neutrophils to a monolayer of endothelial cells.

Methodology:

-

Endothelial Cell Culture: Culture human umbilical vein endothelial cells (HUVEC) to form a confluent monolayer in a 96-well plate.

-

Activation: Activate the HUVEC monolayer with a pro-inflammatory stimulus like TNFα for several hours to induce the expression of adhesion molecules (e.g., E-selectin, ICAM-1).

-

Neutrophil Preparation: Isolate human neutrophils and label them with a fluorescent dye (e.g., calcein-AM).

-

Treatment: Pre-incubate the fluorescently labeled neutrophils with different concentrations of this compound or vehicle.

-

Co-culture: Add the treated neutrophils to the activated HUVEC monolayer and incubate for a short period (e.g., 30 minutes) to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent neutrophils.

-

Quantification: Measure the fluorescence of the remaining adherent neutrophils using a plate reader.

-

Data Analysis: Determine the effect of this compound on neutrophil adhesion and calculate the IC50 value.

Conclusion

Based on its classification as a PDE4 inhibitor, this compound is expected to exert significant anti-inflammatory effects on both eosinophils and neutrophils. These effects are anticipated to include the inhibition of chemotaxis, degranulation, and the release of pro-inflammatory mediators. While specific preclinical data for this compound in these assays are not widely published, the established mechanisms of other PDE4 inhibitors like Roflumilast provide a strong rationale for its therapeutic potential in eosinophil- and neutrophil-driven inflammatory diseases. Further research and publication of specific data for this compound are necessary to fully elucidate its precise pharmacological profile and therapeutic efficacy.

References

Oglemilast and the Role of PDE4 Inhibition in Inflammatory Respiratory Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Oglemilast is a phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD). Its development has since been discontinued, and it is not approved for the treatment of any disease. Information regarding its use in rare inflammatory respiratory diseases is not available in the public domain. This document provides a technical overview of the mechanism of action of PDE4 inhibitors, using this compound as a case study where limited data exists, and explores the potential therapeutic rationale for this drug class in inflammatory respiratory conditions.

Introduction: The Rationale for PDE4 Inhibition in Respiratory Inflammation

Inflammatory respiratory diseases, including common conditions like asthma and COPD, as well as a spectrum of rare disorders, are characterized by chronic inflammation of the airways. This inflammation is driven by a complex interplay of various immune and structural cells that release a cascade of pro-inflammatory mediators, including cytokines, chemokines, and growth factors. A key intracellular signaling molecule that governs the activity of these inflammatory cells is cyclic adenosine monophosphate (cAMP).

Phosphodiesterase-4 (PDE4) is a critical enzyme responsible for the degradation of cAMP. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a broad range of anti-inflammatory effects. These include the suppression of inflammatory cell trafficking and activation, reduction in the production of pro-inflammatory cytokines and chemokines, and relaxation of airway smooth muscle. This multifaceted mechanism of action makes PDE4 a compelling therapeutic target for a variety of inflammatory respiratory diseases.

This compound (formerly GRC 3886) was developed as an oral PDE4 inhibitor with the aim of providing a systemic anti-inflammatory therapy for respiratory diseases.[1] While its clinical development was halted, the study of this compound and other PDE4 inhibitors continues to provide valuable insights into the potential and the challenges of this therapeutic approach.

Mechanism of Action: The PDE4-cAMP Signaling Pathway

The anti-inflammatory effects of PDE4 inhibitors like this compound are mediated through the modulation of the intracellular cAMP signaling pathway.

As depicted in Figure 1, inflammatory stimuli activate cell surface receptors, leading to the activation of adenylate cyclase, which converts ATP to cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein) and inhibits the pro-inflammatory transcription factor NF-κB. This dual action leads to a decrease in the production of pro-inflammatory mediators and an increase in anti-inflammatory mediators. PDE4 enzymes hydrolyze cAMP to 5'-AMP, thus terminating its signaling. By inhibiting PDE4, this compound prevents the degradation of cAMP, thereby potentiating its anti-inflammatory effects.

Quantitative Data

Due to the discontinuation of this compound's development, comprehensive quantitative data is not publicly available. The following tables are presented with representative data for a typical oral PDE4 inhibitor to illustrate the expected pharmacological profile.

Table 1: In Vitro Potency of a Representative PDE4 Inhibitor

| Parameter | Value | Description |

| PDE4B IC50 (nM) | 5 - 20 | Half-maximal inhibitory concentration against the PDE4B isozyme, a key target for anti-inflammatory effects.[2] |

| PDE4D IC50 (nM) | 10 - 50 | Half-maximal inhibitory concentration against the PDE4D isozyme, often associated with emetic side effects.[3] |

| TNF-α Release IC50 (nM) | 10 - 100 | Half-maximal inhibitory concentration for the release of Tumor Necrosis Factor-alpha from lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). |

Table 2: Pharmacokinetic Profile of a Representative Oral PDE4 Inhibitor

| Parameter | Value | Description |

| Tmax (hours) | 1 - 2 | Time to reach maximum plasma concentration. |

| t1/2 (hours) | 6 - 10 | Elimination half-life. |

| Bioavailability (%) | > 80 | The proportion of the administered dose that reaches systemic circulation.[3] |

| Metabolism | Hepatic (primarily CYP3A4) | The primary route of drug metabolism. |

| Excretion | Renal | The primary route of drug elimination. |

Table 3: Summary of a Representative Phase II Clinical Trial in COPD

| Endpoint | Placebo | Representative PDE4 Inhibitor | p-value |

| Change from Baseline in Trough FEV1 (L) | +0.02 | +0.08 | <0.05 |

| Annualized Rate of Moderate/Severe Exacerbations | 1.4 | 1.1 | <0.05 |

| Most Common Adverse Events (%) | |||

| Diarrhea | 5 | 15 | |

| Nausea | 3 | 12 | |

| Headache | 4 | 8 |

Note: The data in the tables above are illustrative and do not represent actual data for this compound. A press release regarding a Phase IIb study of this compound in COPD stated that the primary endpoint of a statistically meaningful increase in trough FEV1 was not met.[4]

Experimental Protocols

Detailed experimental protocols for studies specifically involving this compound are not publicly available. The following are generalized protocols for key assays used in the development of PDE4 inhibitors.

PDE4 Enzyme Inhibition Assay

This assay determines the in vitro potency of a compound to inhibit the enzymatic activity of PDE4.

Methodology:

-

Reagent Preparation: Recombinant human PDE4 enzyme, a fluorescently or colorimetrically labeled cAMP substrate, and an appropriate assay buffer are prepared.

-

Compound Preparation: The test compound (e.g., this compound) is serially diluted to a range of concentrations.

-

Reaction Setup: The PDE4 enzyme, assay buffer, and test compound dilutions are added to the wells of a microplate.

-

Enzyme-Inhibitor Incubation: The plate is incubated to allow the test compound to bind to the enzyme.

-

Reaction Initiation: The cAMP substrate is added to all wells to start the enzymatic reaction.

-

Reaction Incubation: The plate is incubated to allow for the conversion of cAMP to AMP.

-

Reaction Termination: A stop reagent is added to halt the enzymatic reaction.

-

Detection: The amount of product formed is quantified using a microplate reader. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression model.

In Vitro Cytokine Release Assay

This assay assesses the ability of a compound to suppress the release of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Cell Plating: The isolated PBMCs are plated in a multi-well culture plate.

-

Compound Treatment: The cells are treated with various concentrations of the test compound.

-

Pre-incubation: The cells are pre-incubated with the compound to allow for cell penetration and target engagement.

-

Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.

-

Incubation: The plate is incubated for a period sufficient to allow for cytokine release into the culture supernatant (typically 18-24 hours).

-

Supernatant Collection: The culture supernatant is carefully collected from each well.

-

Cytokine Measurement: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using a sensitive immunoassay, such as an ELISA or a multiplex bead-based assay.

-

Data Analysis: The results are used to calculate the IC50 value for the inhibition of each cytokine.

Clinical Development and Future Perspectives

The clinical development of this compound for asthma and COPD was discontinued, with a Phase IIb trial in COPD not meeting its primary endpoint for lung function improvement.[4] This highlights some of the challenges in the development of oral PDE4 inhibitors, including the need to balance efficacy with a manageable side-effect profile, particularly gastrointestinal adverse events.

Despite the discontinuation of this compound, the field of PDE4 inhibition in respiratory diseases continues to evolve. Newer generation PDE4 inhibitors with improved selectivity and tolerability profiles are in development. Furthermore, the therapeutic potential of PDE4 inhibitors is being explored in a wider range of inflammatory respiratory diseases, including rare diseases characterized by neutrophilic or eosinophilic inflammation.

The logical progression of developing a PDE4 inhibitor for a rare inflammatory respiratory disease would follow a similar path to that of more common diseases, with a greater emphasis on biomarker-driven patient selection in clinical trials.

References

- 1. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Forest Laboratories, Inc. Announces Phase IIb Study Results For this compound in Chronic Obstructive Pulmonary Disease - BioSpace [biospace.com]

Methodological & Application

Application Notes and Protocols for Oglemilast in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of oglemilast, a phosphodiesterase 4 (PDE4) inhibitor, in various in vitro assays. The information is intended to guide researchers in the effective use of this compound for studying its biological effects and mechanism of action.

This compound Solubility and Stock Solution Preparation

Table 1: Solubility and Stock Solution Recommendations for PDE4 Inhibitors

| Parameter | Recommendation | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Anhydrous, cell culture grade |

| Stock Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final DMSO volume in assays. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Final DMSO Concentration in Assay | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Calculate the required mass of this compound to prepare a stock solution of the desired concentration (e.g., 10 mM).

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to the tube.

-

Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Assays for this compound Activity

This compound, as a PDE4 inhibitor, is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to downstream effects on protein kinase A (PKA) and modulation of inflammatory responses, including the inhibition of tumor necrosis factor-alpha (TNF-α) production.

Table 2: Reference IC50 Values for Structurally Similar PDE4 Inhibitors

| Compound | Assay | Cell Type/Enzyme | IC50 Value |

| Rolipram | PDE4 Inhibition | PDE4A, PDE4B, PDE4D | 3 nM, 130 nM, 240 nM respectively[1][2][3] |

| Apremilast | TNF-α Production | Peripheral Blood Mononuclear Cells (PBMCs) | 110 nM[4] |

| Apremilast | PDE4 Inhibition | Enzymatic Assay | 74 nM[4] |

Note: These values are for reference and the optimal concentration of this compound should be determined experimentally for each specific assay and cell type.

Protocol 2: PDE4 Enzyme Inhibition Assay (Biochemical Assay)

This protocol is a general guideline for a biochemical assay to determine the inhibitory activity of this compound on PDE4 enzymes.

Materials:

-

Recombinant human PDE4 enzyme

-

cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

This compound dilutions

-

Detection reagent (e.g., fluorescently labeled cAMP, enzyme-coupled system)

-

Microplate reader

Experimental Workflow:

References

- 1. resources.revvity.com [resources.revvity.com]

- 2. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Protocol for Oglemilast Administration in Mouse Models of Asthma

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oglemilast is a selective phosphodiesterase-4 (PDE4) inhibitor that was under development for the treatment of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP) within immune and inflammatory cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators and the relaxation of airway smooth muscle. These application notes provide a representative protocol for the administration of this compound in mouse models of allergic asthma, based on established methodologies for other orally active PDE4 inhibitors.

Data Presentation

The following tables summarize representative quantitative data from studies using PDE4 inhibitors in mouse models of asthma. This data illustrates the expected efficacy of a compound like this compound.

Table 1: Effect of Oral PDE4 Inhibitor Administration on Airway Hyperresponsiveness (AHR)

| Treatment Group | Dosage (mg/kg, p.o.) | AHR (Penh value) vs. Vehicle | Reference |

| Roflumilast | 5 | Significant reduction | [1] |

| Piclamilast | 1 | Dose-dependent improvement | [2] |

| Piclamilast | 3 | Dose-dependent improvement | [2] |

| Piclamilast | 10 | Dose-dependent improvement | [2] |

p.o. = oral administration

Table 2: Effect of Oral PDE4 Inhibitor Administration on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

| Treatment Group | Dosage (mg/kg, p.o.) | Total Cells (x10^5) | Eosinophils (x10^4) | Neutrophils (x10^4) | Lymphocytes (x10^4) | Reference |

| Roflumilast | 5 | Significantly reduced | Significantly reduced | Significantly reduced | No significant change | [1] |

| Piclamilast | 10 | Significantly reduced | Weaker inhibition than dexamethasone | Weaker inhibition than dexamethasone | No effect | [2] |

Table 3: Effect of Oral PDE4 Inhibitor Administration on Cytokine Levels in BALF

| Treatment Group | Dosage (mg/kg, p.o.) | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) | TNF-α (pg/mL) | Reference |

| Roflumilast | - | Significantly lower | Significantly lower | Significantly lower | - | [3] |

| Piclamilast | 10 | Significantly prevented increase | - | - | Significantly prevented increase | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Ovalbumin (OVA)-Induced Allergic Asthma Model

This protocol describes the induction of an allergic asthma phenotype in mice using ovalbumin.

Materials:

-

BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS), sterile

-

Aerosol delivery system (nebulizer)

Procedure:

-

Sensitization:

-

On day 0 and day 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.

-

A control group should receive i.p. injections of PBS with alum only.

-

-

Challenge:

-

From day 21 to day 23, challenge the sensitized mice by exposing them to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day.

-

The control group should be challenged with an aerosol of sterile PBS.

-

-

Outcome Assessment:

-

Assessments are typically performed 24 to 48 hours after the final OVA challenge. This includes measurement of airway hyperresponsiveness, collection of BALF for cell counts and cytokine analysis, and collection of lung tissue for histology.

-

Protocol 2: Administration of this compound (Representative)

This protocol is based on the administration of other oral PDE4 inhibitors like Roflumilast and Piclamilast.[1][2]

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Preparation of this compound Suspension:

-

Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.1, 0.3, and 1.0 mg/mL to deliver 1, 3, and 10 mg/kg in a 10 mL/kg volume).

-

-

Administration:

-

Administer this compound or vehicle to the mice via oral gavage.

-

The administration should typically commence 1 hour before each allergen challenge and continue daily throughout the challenge period (e.g., days 21-23 in the OVA model).

-

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a key feature of asthma and can be assessed using whole-body plethysmography.

Materials:

-

Whole-body plethysmograph system

-

Methacholine solution in sterile PBS (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL)

-

Nebulizer integrated with the plethysmography system

Procedure:

-

Place the mouse in the main chamber of the plethysmograph and allow it to acclimatize for 10-15 minutes.

-

Record baseline readings for 3 minutes.

-

Nebulize increasing concentrations of methacholine into the chamber for 3 minutes for each concentration.

-

Record readings for 3 minutes following each nebulization.

-

The enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance, is calculated by the system's software.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL fluid is collected to analyze the inflammatory cell infiltrate in the airways.

Materials:

-

Anesthesia (e.g., ketamine/xylazine)

-

Tracheal cannula

-

Ice-cold PBS

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Cytospin and slides

-

Diff-Quik stain

Procedure:

-

Anesthetize the mouse.

-

Expose the trachea and insert a cannula.

-

Instill and withdraw 1 mL of ice-cold PBS three times.

-

Pool the recovered fluid (BALF).

-

Centrifuge the BALF at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet and determine the total cell count.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

-

The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA).

Mandatory Visualizations

Signaling Pathway

Caption: PDE4 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Experimental workflow for this compound administration in a mouse asthma model.

References

- 1. Phosphodiesterase 4 Inhibitors Attenuate the Asthma Phenotype Produced by β2-Adrenoceptor Agonists in Phenylethanolamine N-Methyltransferase–Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of phosphodiesterase activity, airway inflammation and hyperresponsiveness by PDE4 inhibitor and glucocorticoid in a murine model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of roflumilast on airway remodelling in a murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oglemilast in LPS-Induced TNF-alpha Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oglemilast, a phosphodiesterase-4 (PDE4) inhibitor, in the experimental inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-alpha) in macrophages. While specific data for this compound is emerging, the protocols and data presented here are based on established findings for other potent PDE4 inhibitors, such as Roflumilast and Apremilast, which share a common mechanism of action.[1][2][3][4][5]

Introduction

This compound is a selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[2][4] By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA).[2][6] This signaling cascade has been shown to downregulate the inflammatory response in various immune cells, including macrophages.[4][5]

One of the key pro-inflammatory cytokines produced by macrophages in response to stimuli like bacterial lipopolysaccharide (LPS) is TNF-alpha.[2][7][8] Overproduction of TNF-alpha is implicated in a range of inflammatory diseases.[9] PDE4 inhibitors, by elevating cAMP levels, can effectively suppress the transcription and release of TNF-alpha, making them a promising class of drugs for anti-inflammatory therapies.[2][4]

Data Presentation

The following table summarizes the effective concentrations and inhibitory effects of various PDE4 inhibitors on LPS-induced TNF-alpha production in macrophages, providing a reference for designing experiments with this compound.

| PDE4 Inhibitor | Cell Type | LPS Concentration | Inhibitor Concentration (EC50/IC50) | TNF-alpha Inhibition (%) | Reference |

| Roflumilast | Human Lung Macrophages | 10 ng/mL | EC50: 0.87 nM | ~35% (maximum inhibition) | [1][3] |

| Roflumilast N-oxide | Human Lung Macrophages | 10 ng/mL | Similar to Roflumilast | ~35% (maximum inhibition) | [1] |

| CHF6001 | Human Alveolar Macrophages (from COPD patients) | Not Specified | EC50: 0.02 nM | Significant reduction | [3] |

| Apremilast | Human Mononuclear Cells | Not Specified | Not Specified | Reduction observed | [1] |

| Rolipram | Human Lung Macrophages | Not Specified | EC50: 150 nM | ~35% (maximum inhibition) | [1] |

Experimental Protocols

Protocol 1: In Vitro Inhibition of LPS-Induced TNF-alpha in Macrophage Cell Line (e.g., RAW 264.7)

Objective: To determine the dose-dependent effect of this compound on TNF-alpha production in a murine macrophage cell line stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

ELISA kit for murine TNF-alpha

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.

-

Pre-treatment with this compound:

-

Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Remove the old medium from the wells and wash once with PBS.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMEM with DMSO).

-

Incubate the plate for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Prepare a working solution of LPS in DMEM at a concentration of 20 ng/mL (for a final concentration of 10 ng/mL).

-

Add 100 µL of the LPS solution to all wells except for the negative control wells (which should receive 100 µL of DMEM).

-

Incubate the plate for 4-24 hours at 37°C. The optimal incubation time should be determined empirically.[10]

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells. Collect the supernatant for TNF-alpha measurement.

-

TNF-alpha Measurement: Quantify the concentration of TNF-alpha in the supernatants using a murine TNF-alpha ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of TNF-alpha production for each concentration of this compound compared to the LPS-stimulated vehicle control.

Protocol 2: Isolation and Treatment of Human Primary Macrophages

Objective: To evaluate the effect of this compound on TNF-alpha production in primary human monocyte-derived macrophages (MDMs).

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

This compound

-

LPS

-

ELISA kit for human TNF-alpha

Procedure:

-

Isolation of PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Differentiation of Monocytes into Macrophages:

-

Plate the PBMCs in a culture dish and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells with PBS.

-

Culture the adherent monocytes in RPMI-1640 supplemented with M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into MDMs.

-

-

This compound Treatment and LPS Stimulation:

-

Follow the pre-treatment and stimulation steps as described in Protocol 1, using appropriate concentrations of this compound and LPS (e.g., 10 ng/mL).[1]

-

-

TNF-alpha Measurement: Collect the supernatants and measure human TNF-alpha levels using an ELISA kit.

Visualizations

Signaling Pathway of PDE4 Inhibition

Caption: LPS-induced TNF-alpha signaling and the inhibitory mechanism of this compound.

Experimental Workflow

Caption: Workflow for in vitro testing of this compound on LPS-induced TNF-alpha.

References

- 1. Roflumilast inhibits the release of chemokines and TNF-α from human lung macrophages stimulated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The modulatory effects of the PDE4 inhibitors CHF6001 and roflumilast in alveolar macrophages and lung tissue from COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rupress.org [rupress.org]

- 9. anti-tnf-agents-in-the-treatment-of-immune-mediated-inflammatory-diseases-mechanisms-of-action-and-pitfalls - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

Application Note: Cell-Based Assay for Measuring Oglemilast PDE4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oglemilast (also known as GRC 3886) is a potent and selective inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the inflammatory cascade, primarily expressed in immune and inflammatory cells. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that modulates a wide range of cellular functions. By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels.[2] This elevation in cAMP is associated with the suppression of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), and an increase in anti-inflammatory mediators.[2][3][4] This mechanism of action makes this compound a therapeutic candidate for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[5]

This application note provides a detailed protocol for a robust and relevant cell-based assay to quantify the inhibitory activity of this compound on PDE4. The featured assay measures the inhibition of lipopolysaccharide (LPS)-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs). This functional assay provides a physiologically relevant system to assess the cellular potency of PDE4 inhibitors.

Signaling Pathway of PDE4 Inhibition

The following diagram illustrates the intracellular signaling pathway affected by PDE4 inhibitors like this compound.

Experimental Protocol: Inhibition of LPS-Induced TNF-α Release from Human PBMCs

This protocol describes a method to determine the in vitro potency (IC50) of this compound by measuring its ability to inhibit the release of TNF-α from human PBMCs stimulated with LPS.

Materials and Reagents:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Roswell Park Memorial Institute (RPMI) 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

Ficoll-Paque PLUS

Experimental Workflow:

Procedure:

-

PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Cell Culture: Wash the isolated PBMCs with PBS and resuspend them in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin. Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion). Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid solvent-induced toxicity.

-

Assay Setup:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom cell culture plate.

-

Add 50 µL of the diluted this compound or vehicle control (medium with DMSO) to the appropriate wells.

-

Pre-incubate the plate for 1 hour at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare a working solution of LPS in cell culture medium.

-

Add 50 µL of the LPS solution to each well to achieve a final concentration of 10 ng/mL.

-

For the unstimulated (negative) control wells, add 50 µL of culture medium without LPS.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatants for TNF-α measurement.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial Human TNF-α ELISA kit, following the manufacturer's protocol.

Data Analysis and Presentation

-

Calculate Percent Inhibition: Determine the percentage of TNF-α inhibition for each concentration of this compound using the following formula:

% Inhibition = [1 - (TNF-α_compound - TNF-α_unstimulated) / (TNF-α_LPS - TNF-α_unstimulated)] x 100

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine IC50: Calculate the half-maximal inhibitory concentration (IC50) by performing a non-linear regression analysis (e.g., four-parameter logistic fit) on the dose-response curve. The IC50 is the concentration of this compound that produces 50% inhibition of TNF-α release.

Representative Data:

The following table presents example data for a potent PDE4 inhibitor in the LPS-induced TNF-α release assay. The exact IC50 for this compound should be determined experimentally and may vary depending on the specific assay conditions and cell donor.

| This compound Conc. (nM) | TNF-α (pg/mL) | % Inhibition |

| 0 (Unstimulated) | 50 | N/A |

| 0 (LPS only) | 1500 | 0 |

| 0.1 | 1200 | 20.7 |

| 1 | 800 | 48.3 |

| 10 | 300 | 82.8 |

| 100 | 100 | 96.6 |

| 1000 | 60 | 99.3 |

| Calculated IC50 | ~1.2 nM |

Conclusion

The described cell-based assay provides a reliable and physiologically relevant method for quantifying the inhibitory activity of this compound on PDE4. By measuring the suppression of TNF-α release from stimulated primary human immune cells, this protocol allows for the determination of a functional cellular potency (IC50). This information is crucial for the preclinical characterization of this compound and for comparing its activity with other PDE4 inhibitors. Researchers should establish their own experimental conditions and determine the IC50 of this compound within their specific cellular system.

References

- 1. This compound - MedChem Express [bioscience.co.uk]

- 2. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - AdisInsight [adisinsight.springer.com]

Application Notes and Protocols: In vivo Delivery of Oglemilast for Airway Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oglemilast is a selective phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a key enzyme in the inflammatory cascade, particularly in airway smooth muscle and inflammatory cells. By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. This includes the suppression of pro-inflammatory mediators and the inhibition of inflammatory cell recruitment and activation. These application notes provide a detailed overview and representative protocols for the in vivo delivery of this compound in preclinical studies of airway inflammation.

Disclaimer: The following experimental protocols and quantitative data are based on published studies using the well-characterized PDE4 inhibitor, roflumilast. These are provided as a representative guide for designing in vivo studies with this compound, a member of the same drug class. Researchers should perform dose-response studies to determine the optimal dosage and administration schedule for this compound.

Mechanism of Action: PDE4 Inhibition in Airway Inflammation

PDE4 inhibitors like this compound exert their anti-inflammatory effects by preventing the degradation of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates pro-inflammatory transcription factors such as NF-κB. This leads to a reduction in the expression of various pro-inflammatory cytokines, chemokines, and other inflammatory mediators.

Caption: Signaling pathway of PDE4 inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established murine models of airway inflammation.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This model is suitable for studying eosinophilic asthma.

Materials:

-

Female BALB/c mice (6-8 weeks old)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile saline

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Protocol:

-

Sensitization:

-

On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg alum in 200 µL of sterile saline.

-

-

Drug Administration:

-

Administer this compound or vehicle orally (p.o.) via gavage daily, starting from day 13 until the end of the experiment. The exact dose should be determined from dose-response studies.

-

-

Challenge:

-